2-chloro-3-cyclopropylbenzoicacid
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Overview
Description
2-chloro-3-cyclopropylbenzoic acid is an organic compound with a molecular formula of C10H9ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-cyclopropylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 3-cyclopropylbenzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. Another method involves the cyclopropanation of 2-chlorobenzoic acid using diazomethane (CH2N2) in the presence of a catalyst such as copper(I) chloride (CuCl).
Industrial Production Methods
Industrial production of 2-chloro-3-cyclopropylbenzoic acid typically involves large-scale chlorination reactions using thionyl chloride or phosphorus pentachloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The cyclopropyl group can be oxidized to form carboxylic acids or ketones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of carboxylic acids or ketones from the cyclopropyl group.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Scientific Research Applications
2-chloro-3-cyclopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-3-cyclopropylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
2-chloro-3-cyclopropylbenzoic acid can be compared with other similar compounds, such as:
2-chlorobenzoic acid: Lacks the cyclopropyl group, making it less sterically hindered.
3-cyclopropylbenzoic acid:
2-chloro-4-cyclopropylbenzoic acid: Has the cyclopropyl group at a different position, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-chloro-3-cyclopropylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQDSHAQBVRGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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